molecular formula C7H6BrNO2 B14845597 1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone

1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone

Cat. No.: B14845597
M. Wt: 216.03 g/mol
InChI Key: JCCIFGPAEWIORR-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone typically involves the bromination of a pyridine derivative followed by acetylation. One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions including hydrolysis, esterification, and cyclization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridone .

Scientific Research Applications

1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and hydroxyl groups may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromo-4-hydroxypyridin-2-YL)ethanone is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-acetyl-6-bromo-1H-pyridin-4-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11)

InChI Key

JCCIFGPAEWIORR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)Br

Origin of Product

United States

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